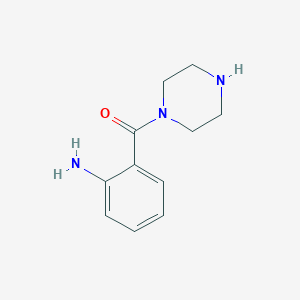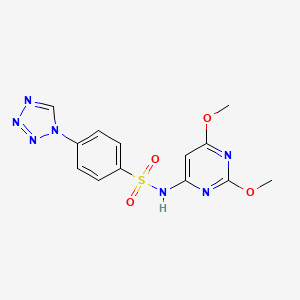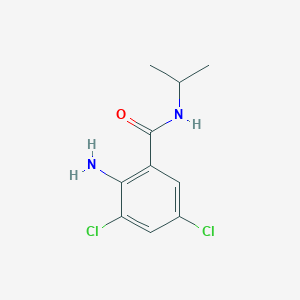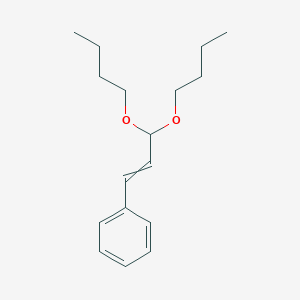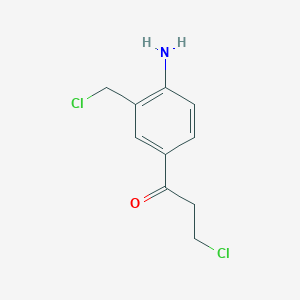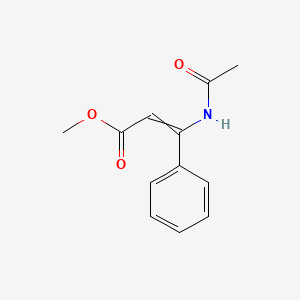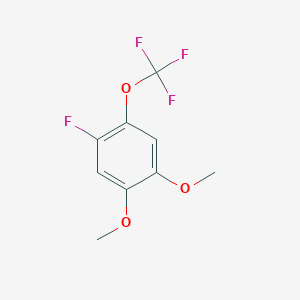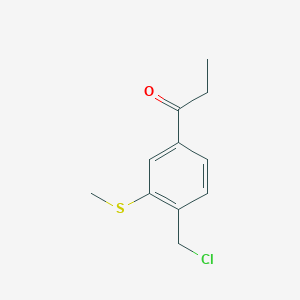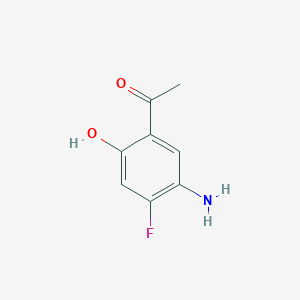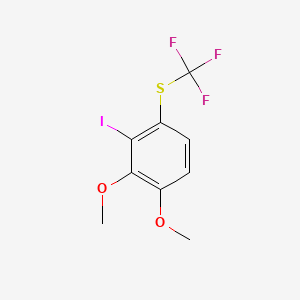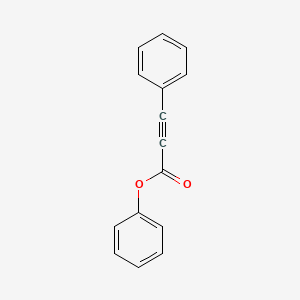
Phenyl 3-phenylprop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C15H10O2. It is also known by other names such as phenyl phenylpropiolate and phenyl 3-phenylpropiolate . This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-ynoate can be synthesized through several methods. One common method involves the reaction of phenylpropiolic acid with phenol in the presence of a catalyst . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts and reactors designed to handle the specific requirements of the reaction. The process is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-phenylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Phenyl 3-phenylprop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of phenyl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Phenyl 3-phenylprop-2-ynoate can be compared with other similar compounds, such as:
Phenylpropiolic acid: Similar in structure but lacks the ester group.
Methyl phenylpropiolate: Similar but has a methyl group instead of a phenyl group.
Ethyl phenylpropiolate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical reactions and research applications .
Properties
CAS No. |
100954-03-8 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
phenyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C15H10O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
InChI Key |
OZHURMZGJMUOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


